(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a chiral organic compound with the molecular formula and a molecular weight of 165.21 g/mol. It is recognized for its significance in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. The compound's unique structure includes a fluorine atom, which enhances its biological activity and chemical reactivity.
This compound is classified under the category of tetrahydroquinolines, which are bicyclic compounds featuring a nitrogen atom within a saturated ring. The presence of the fluorine atom distinguishes it from other tetrahydroquinoline derivatives, influencing its chemical behavior and applications in research and industry. It is often sourced from synthetic processes involving the cyclization of appropriate precursors, such as 2-methyl-3-fluoroaniline.
The synthesis of (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves several key steps:
The reaction conditions are crucial for achieving optimal yields and purity. Typically, reactions are conducted under reflux conditions and may involve purification steps such as crystallization or chromatography to isolate the desired product.
The molecular structure of (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline features a bicyclic framework with the following characteristics:
The compound has a CAS number of 199186-69-1 and is represented by various identifiers in chemical databases . Its structural formula can be depicted as follows:
(S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline participates in several significant chemical reactions:
The choice of reagents and reaction conditions is critical for controlling the outcome of these reactions. For instance, nucleophilic substitution often employs sodium methoxide or potassium tert-butoxide.
The mechanism of action for (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline primarily revolves around its interactions within biological systems:
Research indicates that this compound can influence metabolic pathways related to cancer and bacterial infections, highlighting its potential therapeutic applications .
(S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline exhibits several notable physical properties:
The chemical properties include:
(S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline finds applications across various scientific fields:
Racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) undergoes efficient chiral resolution via diastereomeric salt crystallization with tartaric acid derivatives. The most effective agent identified is O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA), which forms crystalline diastereoisomeric salts with the racemic FTHQ base. Critically, using less than one equivalent of DPTTA promotes selective precipitation of one diastereomer while leaving the opposite enantiomer predominantly in solution. This method achieves high enantiomeric excess (ee) by exploiting differential solubility and crystal lattice stability. X-ray crystallographic analyses of analogous tetrahydroquinoline salts reveal that the chiral recognition mechanism involves a network of hydrogen bonds between the protonated amine and tartrate carboxyl groups, alongside stabilizing π-π interactions between the toluoyl groups and the quinoline ring. These interactions enforce a specific spatial orientation that favors the crystallization of one diastereomer over the other [1] [6].
Table 1: Performance of Chiral Acids in FTHQ Resolution
Resolving Agent | Solvent System | Optimal Equivalents | Maximum ee (%) | Reference |
---|---|---|---|---|
O,O'-Di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA) | Ethanol/Water | 0.8 | >99 | [2] |
(1S)-(-)-Camphor-10-sulfonic acid | Ethyl Acetate | 1.0 | 95 | [6] |
3-Bromocamphor-8-sulfonic acid | Methanol | 1.0 | 98 | [5] |
Kinetic resolution (KR) via acylative discrimination provides an alternative route to enantiopure (S)-FTHQ. Chiral acyl chlorides—notably (S)-naproxen acyl chloride and N-phthaloyl-(S)-amino acyl chlorides—react selectively with one FTHQ enantiomer. The reaction exhibits markedly different stereoselectivity depending on the electronic properties of the acyl chloride: (S)-Naproxen acyl chloride shows enhanced selectivity (s-factor up to 38) with fluorinated tetrahydroquinolines due to favorable π–π stacking between its naphthalene ring and the electron-deficient fluoro-substituted quinoline ring. Conversely, N-phthaloyl-(S)-leucyl chloride displays reduced efficiency (s-factor ~15) with fluorinated substrates due to steric clashes between the phthalimide group and the fluorine atom. This method enables the synthesis of (S)-FTHQ with >99% ee after hydrolysis of the unreacted enantiomer [2] [3] [7].
Table 2: Kinetic Resolution Efficiency with Chiral Acyl Chlorides
Acyl Chloride | Substrate | Temperature (°C) | Selectivity Factor (s) | ee (%) |
---|---|---|---|---|
(S)-Naproxen acyl chloride | 6-Fluoro-2-methyl-THQ | -20 | 38 | >99 |
(S)-Naproxen acyl chloride | Non-fluorinated 2-methyl-THQ | -20 | 22 | 95 |
N-Phthaloyl-(S)-leucyl chloride | 6-Fluoro-2-methyl-THQ | 0 | 15 | 80 |
N-Phthaloyl-(S)-phenylalanyl chloride | 7,8-Difluoro-3-methyl-benzoxazine | 0 | 18 | 85 |
Supercritical fluid extraction (SFE) using carbon dioxide (scCO₂) significantly enhances the enantiopurity of (S)-FTHQ obtained via initial diastereomeric salt formation. After primary resolution with DPTTA, the partially resolved free base undergoes treatment with achiral HCl to form a hydrochloride salt. Subsequent SFE with scCO₂ at optimized pressures (100–150 bar) and temperatures (40–50°C) selectively extracts the minor (R)-enantiomer due to its higher solubility in the supercritical phase. This step leverages the minimal solubility differences between enantiomers amplified under supercritical conditions. The process achieves ≥99% ee for (S)-FTHQ while maintaining yields >85%. The environmental advantage of SFE lies in replacing traditional organic solvents with recyclable CO₂, reducing hazardous waste [1] [8].
The resolution of FTHQ exemplifies the critical distinction between thermodynamic and kinetic control:
Table 3: Energy Differences Governing Resolution Mechanisms
Process | Control Mechanism | Energy Difference | Experimental Outcome |
---|---|---|---|
DPTTA salt crystallization | Thermodynamic | ΔG = -5 kJ/mol | ee >99%, yield 70% |
scCO₂ extraction | Thermodynamic | ΔSsol = 12 J/mol·K | ee enhancement 90% → 99% |
Acylation with (S)-naproxen | Kinetic | ΔΔG‡ = 10.2 kJ/mol | s = 38 |
Acylation with N-phthaloyl-(S)-Leu-Cl | Kinetic | ΔΔG‡ = 8.1 kJ/mol | s = 15 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1